

Toxicological Profile of Nitrovin Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nitrovin hydrochloride

Cat. No.: B1678374

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Disclaimer: This document summarizes the currently available public information on the toxicological profile of **Nitrovin hydrochloride**. Significant data gaps exist in the publicly accessible literature regarding quantitative toxicity values and detailed experimental protocols. The information provided herein is intended for research and informational purposes only and should not be used for clinical or regulatory decision-making without further comprehensive investigation.

Executive Summary

Nitrovin hydrochloride is an antibacterial agent previously used as a growth promoter in animal feed. This guide provides a comprehensive overview of its known toxicological properties, drawing from the limited available non-clinical data. The primary target organ for toxicity identified in sub-chronic studies is the liver. Nitrovin has also demonstrated mutagenic potential in bacterial assays. Its mechanism of action, at least in the context of its anti-cancer properties, involves the inhibition of thioredoxin reductase 1 (TrxR1), leading to reactive oxygen species (ROS)-mediated cell death. This guide presents the available quantitative data in tabular format, outlines likely experimental protocols based on international guidelines, and provides visualizations of the known signaling pathway and standard toxicological testing workflows.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride	[No direct citation]
CAS Number	2315-20-0	[No direct citation]
Molecular Formula	C14H13ClN6O6	[No direct citation]
Molecular Weight	396.74 g/mol	[No direct citation]

Non-Clinical Toxicology

Acute Toxicity

There is no publicly available quantitative data on the acute toxicity of **Nitrovin hydrochloride** (e.g., LD50 values for oral, dermal, or inhalation routes). A safety data sheet for the compound indicates "no data available" for these endpoints[1].

Table 1: Summary of Acute Toxicity Data

Test	Species	Route	LD50/LC50	Reference
Acute Oral Toxicity	Data Not Available	Oral	Data Not Available	[1]
Acute Dermal Toxicity	Data Not Available	Dermal	Data Not Available	[1]
Acute Inhalation Toxicity	Data Not Available	Inhalation	Data Not Available	[1]

An acute oral toxicity study would typically be conducted in one sex (usually female) of rodent (e.g., Wistar rats). The study would follow a stepwise procedure where a small number of animals are dosed at a starting dose level. Depending on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down. Observations for signs of toxicity

and mortality are made for up to 14 days. This procedure allows for the classification of the substance's toxicity and an estimation of the LD50.

Sub-chronic and Chronic Toxicity

The liver has been identified as a target organ for **Nitrovin hydrochloride** toxicity in sub-chronic studies[2].

Table 2: Summary of Sub-chronic Toxicity Data

Study Duration	Species	Route	Dose Levels	NOAEL	Key Findings	Reference
6 months	Rat	Oral	Not specified	5 mg/kg/day	Increased liver weights, hepatic atrophy, diffuse hyperplasia of oval cells and bile ducts.	[2]
6 months	Dog	Oral	Up to 40 mg/kg/day	Not Established	Transient salivation, rough haircoat, increased incidences of focal alopecia, decreased body weights at 40 mg/kg/day.	[2]

In a standard 90-day sub-chronic oral toxicity study, the test substance is administered daily to groups of rodents (e.g., Sprague-Dawley rats) at three or more dose levels, plus a control group, for 90 days. The route of administration is typically oral (gavage or in feed). Endpoints evaluated include clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.

Genotoxicity

Nitrovin has shown evidence of mutagenicity in bacterial reverse mutation assays and is classified as "Suspected of causing genetic defects"[3][4].

Table 3: Summary of Genotoxicity Data

Test System	Cell Type	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA98 and TA100	Not specified	Positive (Directly mutagenic)	[4]
GHS Classification	-	-	Muta. 2 (Suspected of causing genetic defects)	[3]

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Nitrovin in Group 3, "Not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and experimental animals[5].

Table 4: Summary of Carcinogenicity Data

Species	Route	Duration	Key Findings	IARC Classification	Reference
Data Not Available	Data Not Available	Data Not Available	Data Not Available	Group 3	[5]

A long-term carcinogenicity study is typically conducted in two rodent species (e.g., rats and mice). The test substance is administered daily in the diet or by gavage for the majority of the animals' lifespan (e.g., 24 months for rats). Several dose groups and a concurrent control group are used. The study evaluates the incidence and types of tumors that develop in the treated groups compared to the control group. Comprehensive histopathological examination of all organs and tissues is a critical component of this study.

Reproductive and Developmental Toxicity

Limited data is available on the reproductive and developmental toxicity of **Nitrovin hydrochloride**.

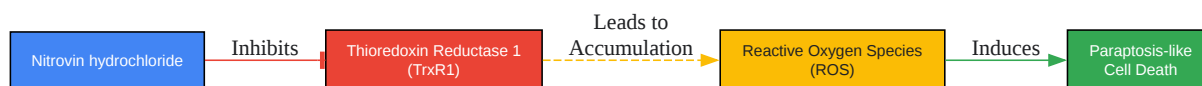
Table 5: Summary of Reproductive and Developmental Toxicity Data

Study Type	Species	Route	NOAEL (Offspring viability and growth)	Key Findings	Reference
Not specified	Rat	Oral	5 mg/kg/day	Details of the study design and other findings are not publicly available.	[2]

This study is typically conducted in two species, a rodent (usually rats) and a non-rodent (usually rabbits). Pregnant females are dosed with the test substance during the period of organogenesis. Prior to parturition, the dams are euthanized, and the uterine contents are examined. Endpoints include maternal clinical signs, body weight, and food consumption, as well as the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signaling Pathways

The primary described mechanism of action for Nitrovin relates to its anticancer properties. It has been shown to inhibit thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that regulates cellular redox balance. Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), which in turn induces a form of programmed cell death known as paraptosis-like cell death[6]. It is plausible that this mechanism, leading to oxidative stress, could also contribute to its general toxicity, including the observed hepatotoxicity, but further research is needed to confirm this.

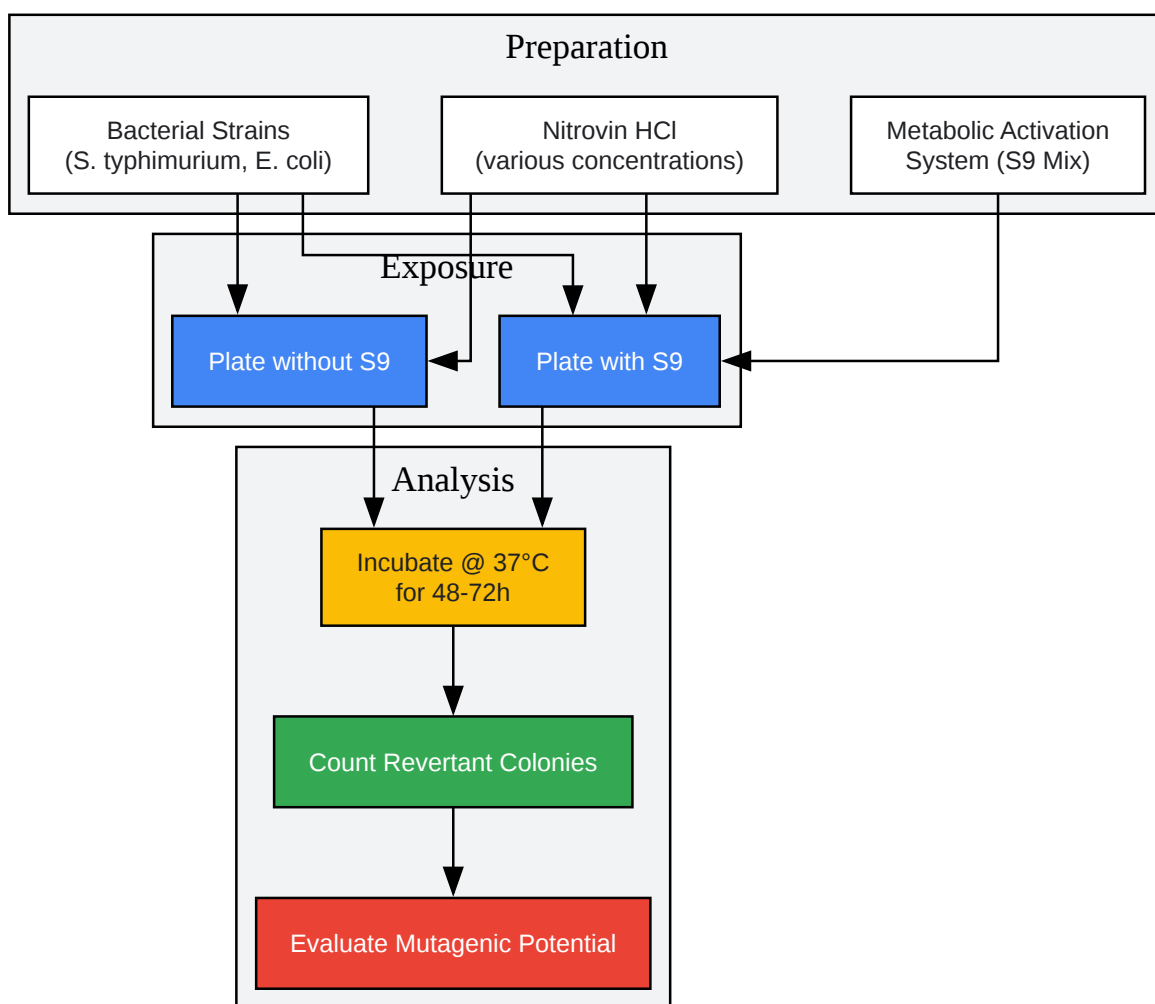


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Nitrovin's Anticancer Mechanism of Action.

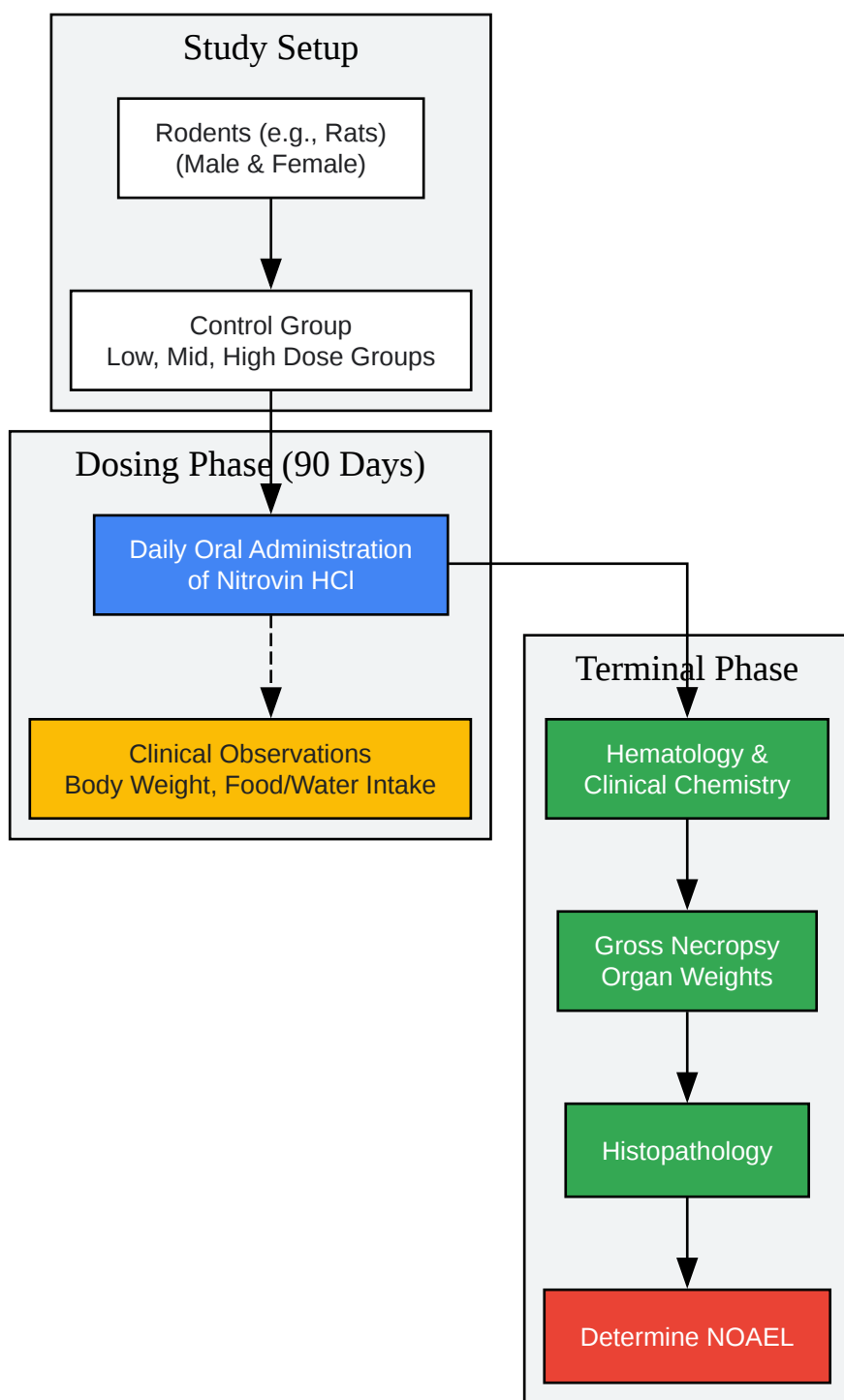
Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological studies as would be applied to a substance like **Nitrovin hydrochloride**, based on OECD guidelines.



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Workflow for a Bacterial Reverse Mutation (Ames) Test.



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Workflow for a 90-Day Sub-chronic Oral Toxicity Study.

Conclusion

The available data on the toxicological profile of **Nitrovin hydrochloride** is limited but suggests that the liver is a potential target organ for toxicity upon repeated exposure. It has also been shown to be mutagenic in in-vitro bacterial assays. The mechanism of action for its anticancer effects is related to the induction of oxidative stress through the inhibition of TrxR1, which may also play a role in its general toxicity. Due to the significant gaps in the publicly available data, particularly regarding acute toxicity, chronic toxicity, and a comprehensive reproductive and developmental toxicity assessment, a complete risk profile cannot be established. Further studies, following standardized international guidelines, are necessary to fully characterize the toxicological profile of **Nitrovin hydrochloride**. Researchers and drug development professionals should proceed with caution and consider commissioning further toxicological evaluations as needed.

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